1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives It features a fluorobenzoyl group and an imidazolylmethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the imidazolylmethyl group. The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride
- 1-(2-bromobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride
- 1-(2-methylbenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride
Uniqueness
1-(2-fluorobenzoyl)-4-[(1H-imidazol-1-yl)methyl]piperidine hydrochloride is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to targets. The imidazole ring also contributes to the compound’s versatility in various applications.
Properties
Molecular Formula |
C16H19ClFN3O |
---|---|
Molecular Weight |
323.79 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C16H18FN3O.ClH/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19;/h1-4,7,10,12-13H,5-6,8-9,11H2;1H |
InChI Key |
UVAVVXRNLICZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.